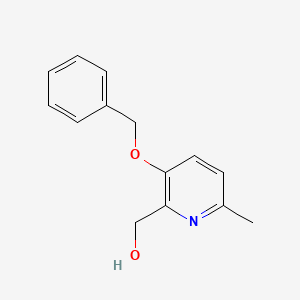

(3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-methyl-3-phenylmethoxypyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-11-7-8-14(13(9-16)15-11)17-10-12-5-3-2-4-6-12/h2-8,16H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFUMBATUAVGOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Precursor Synthesis and Functional Group Introduction in Pyridine (B92270) Scaffolds

The construction of the target molecule hinges on the effective synthesis of appropriately substituted pyridine precursors and the strategic introduction of the requisite functional groups. This section will detail the fundamental methodologies for accessing the core pyridine structure and installing the benzyloxy and hydroxymethyl moieties.

Synthesis of Precursors to the Substituted Pyridine Ring

The foundational step in the synthesis of (3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol is the formation of a suitably substituted pyridine ring. A common and versatile starting material for such endeavors is 2,6-lutidine, a readily available and inexpensive compound. The two methyl groups of 2,6-lutidine offer handles for further functionalization.

One key precursor that can be derived from 2,6-lutidine is 3-hydroxy-6-methyl-2-pyridinemethanol. While a direct and high-yielding synthesis of this specific precursor from 2,6-lutidine is not extensively documented in a single procedure, its synthesis can be envisioned through a multi-step process. This would likely involve the selective oxidation of one of the methyl groups of a protected 3-hydroxy-2,6-lutidine derivative, followed by deprotection.

Alternatively, the synthesis of substituted pyridines can be achieved through various condensation reactions. For instance, the Hantzsch pyridine synthesis and its variations allow for the construction of the pyridine ring from β-dicarbonyl compounds, aldehydes, and an ammonia (B1221849) source. By carefully selecting the starting materials, a pyridine ring with the desired substitution pattern can be assembled.

A biocatalytic approach has also been demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using whole-cell biocatalysts. rsc.orgrsc.org This enzymatic oxidation offers a greener alternative to traditional chemical methods and produces a symmetrical diol that could potentially be selectively functionalized.

Table 1: Common Precursors for Substituted Pyridine Synthesis

| Precursor | Starting Material(s) | Key Transformation(s) | Reference(s) |

| 2,6-Lutidine | Acetoacetate, formaldehyde, ammonia | Hantzsch-type condensation | - |

| 3-Hydroxy-6-methyl-2-pyridinemethanol | 2,6-Lutidine | Multi-step functionalization | spectrabase.com |

| 2,6-Bis(hydroxymethyl)pyridine | 2,6-Lutidine | Biocatalytic oxidation | rsc.orgrsc.org |

Strategies for Introduction of the Benzyloxy Moiety

The introduction of the benzyloxy group is a crucial step in the synthesis of the target compound. This is typically achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with a benzyl (B1604629) halide. In the context of synthesizing this compound, the precursor 3-hydroxy-6-methyl-2-pyridinemethanol would be the ideal substrate for this transformation.

The reaction proceeds by deprotonating the hydroxyl group at the 3-position of the pyridine ring with a suitable base to form a pyridinolate anion. This nucleophilic anion then attacks the electrophilic carbon of a benzyl halide, such as benzyl bromide or benzyl chloride, to form the desired benzyl ether. The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the reaction.

A general representation of this reaction is as follows:

Step 1: Deprotonation 3-Hydroxy-6-methyl-2-pyridinemethanol + Base → 3-Pyridinolate anion

Step 2: Nucleophilic Substitution 3-Pyridinolate anion + Benzyl halide → this compound

For analogous compounds, such as (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol, the introduction of the benzyloxy group is achieved by refluxing the corresponding pyridinol with benzyl chloride in the presence of a base. smolecule.com

Methodologies for Installation of the Hydroxymethyl Functionality

The hydroxymethyl group at the 2-position of the pyridine ring can be introduced through several synthetic strategies. The choice of method often depends on the nature of the available precursor.

One common approach is the oxidation of a methyl group . If the starting material is a 2-methylpyridine (B31789) derivative, such as 3-benzyloxy-2,6-dimethylpyridine, the methyl group at the 2-position can be selectively oxidized to a hydroxymethyl group. This oxidation can be challenging due to the potential for over-oxidation to the corresponding aldehyde or carboxylic acid. Careful selection of the oxidizing agent and reaction conditions is therefore essential. Reagents such as selenium dioxide (SeO₂) or biocatalytic systems can be employed for this purpose.

Another widely used method is the reduction of a carboxylic acid or its ester derivative . If a precursor such as 3-benzyloxy-6-methylpicolinic acid or its corresponding ester is available, it can be reduced to the primary alcohol using a suitable reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and esters to alcohols. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that is typically used for the reduction of aldehydes and ketones but can also reduce esters under certain conditions.

A third strategy involves the reaction of an organometallic reagent with an aldehyde . If 3-benzyloxy-6-methylpyridine-2-carbaldehyde is used as a precursor, it can be reacted with a Grignard reagent or an organolithium reagent, followed by an aqueous workup, to yield the corresponding secondary alcohol. To obtain the primary hydroxymethyl group, this aldehyde would first need to be synthesized, for instance, by the controlled oxidation of the corresponding methyl group.

Targeted Synthesis of this compound

Building upon the foundational strategies for precursor synthesis and functional group introduction, this section will outline established and potential synthetic routes specifically targeting this compound.

Elucidation of Established Synthetic Routes and Proposed Reaction Mechanisms

A logical and likely successful route would commence with the commercially available 3-hydroxy-6-methyl-2-pyridinemethanol. The synthesis would then proceed as follows:

Benzylation of 3-hydroxy-6-methyl-2-pyridinemethanol: The hydroxyl group at the 3-position is selectively protected as a benzyl ether. This is achieved by treating 3-hydroxy-6-methyl-2-pyridinemethanol with a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) or DMF, followed by the addition of benzyl bromide or benzyl chloride. The reaction mechanism involves the formation of a nucleophilic pyridinolate anion which then displaces the halide from the benzyl halide in an SN2 reaction. The hydroxymethyl group at the 2-position is generally less acidic and less likely to react under these conditions, allowing for selective benzylation at the 3-position.

Proposed Reaction Scheme:

This proposed route is direct and relies on well-established and high-yielding reactions. The starting material, 3-hydroxy-6-methyl-2-pyridinemethanol, is a known compound, making this a feasible approach. spectrabase.com

Exploration of Novel Methodologies for Improved Efficiency and Stereoselectivity

The field of synthetic organic chemistry is constantly evolving, with the development of new catalysts and reaction methodologies aimed at improving efficiency, reducing waste, and enabling stereoselective transformations. While specific novel methodologies for the synthesis of this compound have not been reported, general advancements in pyridine synthesis and functionalization can be considered for potential improvements.

Catalytic C-H Functionalization: A more atom-economical approach to installing the hydroxymethyl group would be the direct catalytic C-H hydroxymethylation of a 3-benzyloxy-6-methylpyridine precursor. This would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps. While challenging, advancements in transition-metal-catalyzed C-H activation could potentially enable such a transformation.

Biocatalysis: As mentioned earlier, biocatalytic methods are gaining prominence for their high selectivity and environmentally friendly nature. The use of engineered enzymes for the selective oxidation of one methyl group in a precursor like 3-benzyloxy-2,6-dimethylpyridine could offer a highly efficient and clean route to the target molecule. rsc.orgrsc.org

Flow Chemistry: The implementation of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control for several steps in the proposed synthesis. For instance, the benzylation step could be performed in a flow reactor to allow for precise control of reaction temperature and time, potentially leading to higher yields and purity.

Stereoselectivity: The target molecule, this compound, is achiral. However, for the synthesis of chiral pyridylmethanol derivatives, the development of stereoselective methods is crucial. Asymmetric reduction of a corresponding ketone precursor using chiral catalysts or enzymes would be a key strategy to obtain enantiomerically enriched products. While not directly applicable to the synthesis of the achiral target compound, these advanced methodologies are at the forefront of modern synthetic chemistry.

Optimization of Reaction Conditions and Catalyst Systems for Production

The efficient synthesis of this compound hinges on the optimization of several key parameters. A common synthetic route involves the benzylation of a suitable 3-hydroxy-6-methylpyridine precursor followed by the introduction and subsequent reduction of a functional group at the 2-position to yield the desired methanol (B129727) moiety.

Key Reaction Parameters for Optimization:

Base Selection: The choice of base is critical for the initial O-benzylation step, which is typically a Williamson ether synthesis. The base's strength and steric hindrance can significantly impact the reaction rate and the formation of byproducts. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and hydrides (e.g., NaH).

Solvent Effects: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction temperature, thereby affecting the reaction kinetics. Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (ACN), and acetone (B3395972) are frequently employed.

Temperature and Reaction Time: These two parameters are interdependent and must be carefully controlled to maximize the conversion of starting material while minimizing decomposition or side reactions. Optimization often involves conducting the reaction at various temperatures and monitoring its progress over time using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Catalyst Systems: In the subsequent reduction step to form the methanol group (e.g., reduction of a carboxylic acid, ester, or aldehyde), the choice of reducing agent or catalyst system is paramount. For instance, the reduction of a carboxylic acid or ester can be achieved using lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF). The optimization would involve screening different reducing agents and their molar equivalents to achieve selective and complete reduction.

Illustrative Research Findings for Optimization:

To exemplify the optimization process, a series of experiments could be designed to evaluate the impact of different reaction conditions on the yield of this compound. The following interactive data table presents hypothetical but representative findings from such an optimization study for the O-benzylation step.

| Experiment ID | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | NaH | THF | 25 | 12 | 75 |

| 2 | K₂CO₃ | Acetone | 56 (reflux) | 24 | 85 |

| 3 | Cs₂CO₃ | ACN | 82 (reflux) | 18 | 92 |

| 4 | KOH | DMF | 80 | 10 | 88 |

This table contains illustrative data.

From this representative data, Cesium Carbonate (Cs₂CO₃) in Acetonitrile (ACN) at reflux temperature appears to provide the highest yield for the benzylation step. Further optimization would involve fine-tuning the reaction time and molar ratios of the reactants for this specific system.

Similarly, for the reduction step, a catalyst screening would be performed. The choice of catalyst and reaction conditions would depend on the nature of the precursor functional group at the 2-position.

Advanced Purification and Isolation Techniques for Synthetic Products

Following the synthesis, the crude product of this compound often contains unreacted starting materials, reagents, and byproducts. Therefore, robust purification and isolation techniques are essential to obtain the compound in high purity.

Common Purification Techniques:

Column Chromatography: This is one of the most powerful and widely used methods for purifying organic compounds. For this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, typically a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate), is optimized to achieve good separation between the desired product and impurities. Gradient elution, where the polarity of the mobile phase is gradually increased, can be particularly effective.

Recrystallization: This technique is used to purify solid compounds based on differences in solubility. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. The selection of an appropriate solvent or solvent system is crucial for high recovery of the pure crystalline product.

Acid-Base Extraction: Given that the target molecule contains a basic pyridine nitrogen atom, acid-base extraction can be a useful preliminary purification step to separate it from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the pyridine nitrogen, drawing the compound into the aqueous phase. After separation, the aqueous phase can be basified to deprotonate the pyridine and the product can be extracted back into an organic solvent.

Illustrative Data on Purification Effectiveness:

The following interactive data table provides a representative comparison of the purity of this compound achieved through different purification techniques.

| Purification Method | Initial Purity (by HPLC, %) | Final Purity (by HPLC, %) | Recovery (%) |

| Single Recrystallization (Ethanol/Water) | 85 | 95.5 | 70 |

| Column Chromatography (Silica Gel, Hexane/EtOAc gradient) | 85 | 99.2 | 85 |

| Acid-Base Extraction followed by Recrystallization | 85 | 98.0 | 75 |

This table contains illustrative data.

As indicated by the representative data, column chromatography often provides the highest level of purity, although recrystallization can also be highly effective, particularly if a suitable solvent system is identified. A combination of techniques, such as an initial acid-base extraction followed by recrystallization or column chromatography, can also be employed to achieve the desired level of purity for the final product.

Chemical Reactivity and Transformation Studies

Reactions Involving the Primary Alcohol Functionality

The hydroxymethyl group at the 2-position of the pyridine (B92270) ring is a primary alcohol, which can undergo a variety of well-established chemical transformations. Its reactivity is influenced by the electronic nature of the substituted pyridine ring.

The primary alcohol of (3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol can be readily converted into esters and ethers, which are common strategies for functional group manipulation or the introduction of desired moieties.

Esterification: The esterification of the hydroxymethyl group can be achieved through various standard methods. Reaction with carboxylic acids under acidic catalysis, or more commonly, with activated carboxylic acid derivatives such as acid chlorides or anhydrides in the presence of a base, provides the corresponding esters. For pyridine-containing molecules, the choice of base is important to avoid side reactions with the pyridine nitrogen. Non-nucleophilic bases like triethylamine (B128534) or pyridine itself are often employed. Enzymatic methods using lipases also offer a mild and selective route to ester formation. nih.gov

| Reagent | Base/Catalyst | Product |

| Acetic Anhydride | Pyridine | (3-(Benzyloxy)-6-methylpyridin-2-yl)methyl acetate |

| Benzoyl Chloride | Triethylamine | (3-(Benzyloxy)-6-methylpyridin-2-yl)methyl benzoate |

| Nicotinic Acid | Novozym 435 | (3-(Benzyloxy)-6-methylpyridin-2-yl)methyl nicotinate |

Etherification: The synthesis of ethers from the primary alcohol can be accomplished through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a suitable base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide. Given the presence of other functional groups, milder, chemoselective methods may be preferred. For instance, reactions using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) can selectively convert benzylic-type alcohols into their corresponding methyl or ethyl ethers.

| Alkylating Agent | Base | Product |

| Methyl Iodide | Sodium Hydride | (3-(Benzyloxy)-6-methylpyridin-2-yl)methoxymethane |

| Ethyl Bromide | Potassium tert-butoxide | (3-(Benzyloxy)-6-methylpyridin-2-yl)ethoxymethane |

Selective Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, (3-Benzyloxy-6-methyl-pyridin-2-yl)carbaldehyde. To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (DCM) are commonly used for this transformation. researchgate.netorganicchemistrytutor.com Other methods include Swern oxidation and Dess-Martin periodinane oxidation, which also offer high selectivity for the aldehyde. researchgate.net Iron(III) complexes with pyridine-containing ligands have also been shown to catalyze the selective oxidation of primary alcohols to aldehydes using hydrogen peroxide. researchgate.net

| Oxidizing Agent | Solvent | Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 3-(Benzyloxy)-6-methylpicolinaldehyde |

| Dess-Martin Periodinane | Dichloromethane (DCM) | 3-(Benzyloxy)-6-methylpicolinaldehyde |

| Iron(III) complex/H₂O₂ | Acetonitrile (B52724) | 3-(Benzyloxy)-6-methylpicolinaldehyde |

Reduction: As the hydroxymethyl group is already in a reduced state, further reduction is not a typical transformation. However, should the molecule be derivatized to an aldehyde or carboxylic acid at this position, reduction back to the primary alcohol can be readily achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The hydroxymethyl group itself is not a good leaving group for nucleophilic substitution. However, it can be converted into a better leaving group, such as a tosylate or a halide, to facilitate substitution reactions. For instance, treatment with tosyl chloride in the presence of pyridine can form the corresponding tosylate. This can then be displaced by a variety of nucleophiles. Alternatively, the alcohol can be converted to a halide (e.g., a chloride or bromide) using reagents like thionyl chloride or phosphorus tribromide. The resulting benzylic-type halide is activated towards both SN1 and SN2 substitution reactions due to the ability of the pyridine ring to stabilize carbocation intermediates or the transition state of an SN2 reaction. khanacademy.org

| Activating Agent | Nucleophile | Product |

| Tosyl Chloride / Pyridine | Sodium Cyanide | 2-(3-(Benzyloxy)-6-methylpyridin-2-yl)acetonitrile |

| Thionyl Chloride | Sodium Azide | 2-(Azidomethyl)-3-(benzyloxy)-6-methylpyridine |

| Phosphorus Tribromide | Lithium Bromide | 2-(Bromomethyl)-3-(benzyloxy)-6-methylpyridine |

Transformations of the Benzyloxy Protective Group

The benzyloxy group is a common protecting group for hydroxyl functionalities in organic synthesis due to its stability under a wide range of conditions and its susceptibility to selective removal.

Catalytic Hydrogenolysis: The most common method for the deprotection of a benzyl (B1604629) ether is catalytic hydrogenolysis. This is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. acsgcipr.org This reaction is generally clean and efficient, yielding the deprotected alcohol, (2-(hydroxymethyl)-6-methylpyridin-3-ol), and toluene (B28343) as a byproduct.

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation. In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or cyclohexene, is used in the presence of a palladium catalyst. researchgate.net This approach can be advantageous for its milder conditions and avoidance of pressurized hydrogen gas. researchgate.netnih.gov

| Catalyst | Hydrogen Source | Product |

| 10% Pd/C | H₂ gas | (2-(Hydroxymethyl)-6-methylpyridin-3-ol) |

| 10% Pd/C | Ammonium Formate | (2-(Hydroxymethyl)-6-methylpyridin-3-ol) |

| 10% Pd/C | Formic Acid | (2-(Hydroxymethyl)-6-methylpyridin-3-ol) |

Chemical Deprotection: In cases where catalytic hydrogenation is not compatible with other functional groups in the molecule, various chemical deprotection methods can be employed. Strong acids, such as trifluoroacetic acid (TFA) or HBr in acetic acid, can cleave benzyl ethers, although these harsh conditions may not be suitable for all substrates. Lewis acids, such as boron trichloride (B1173362) (BCl₃), can also effect debenzylation. rsc.org Oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is particularly effective for p-methoxybenzyl ethers but can also be applied to benzyl ethers under certain conditions. jocpr.com More recently, nitroxyl-radical catalysts in the presence of a co-oxidant have been developed for the oxidative deprotection of benzyl groups under mild conditions. rsc.org

The benzylic C-H bonds of the benzyloxy group are susceptible to radical reactions. While less common for this specific protecting group, this reactivity can be exploited for alternative functionalization. For instance, benzylic C-H bonds can undergo functionalization through photo-mediated processes. rsc.org More broadly in organic synthesis, benzylic positions of alkyl-substituted aromatic rings can be halogenated using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. This principle could potentially be applied to the benzylic position of the protecting group, leading to a halogenated intermediate that could undergo subsequent nucleophilic substitution, although this is not a standard manipulation for a benzyloxy group. The primary focus of transformations involving the benzyloxy group is typically its removal to unmask the hydroxyl functionality.

Reactivity Patterns of the Pyridine Nucleus

The pyridine ring is characterized by its electron-deficient nature, a consequence of the electronegative nitrogen atom. This inherent electronic property makes it generally less reactive towards electrophiles than benzene (B151609) and more susceptible to nucleophilic attack. However, the substituents on the this compound molecule—a benzyloxy group at the 3-position, a methyl group at the 6-position, and a hydroxymethyl group at the 2-position—profoundly modify this intrinsic reactivity. The benzyloxy and methyl groups, being electron-donating, tend to counteract the electron-withdrawing effect of the nitrogen atom, thereby activating the ring towards electrophilic substitution and deactivating it towards nucleophilic attack.

Investigation of Electrophilic Aromatic Substitution Regioselectivity

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which can also be protonated or coordinate to Lewis acids under typical reaction conditions, further increasing its electron-withdrawing nature. However, the presence of the activating benzyloxy and methyl groups in this compound is expected to facilitate such reactions.

The regiochemical outcome of electrophilic substitution is governed by the directing effects of the existing substituents. Both the benzyloxy (an alkoxy group) and the methyl group are ortho-, para-directing. In this specific molecule, the positions ortho and para to the benzyloxy group are C2, C4, and C6. The positions ortho and para to the methyl group are C5 and C2 (and C4). The hydroxymethyl group at C2 is considered weakly deactivating.

Considering the combined influence of these groups, the potential sites for electrophilic attack are the C4 and C5 positions. The C2 and C6 positions are already substituted. The directing effects of the powerful activating benzyloxy group would strongly favor substitution at C4. The methyl group also activates the C5 position. Therefore, a mixture of products might be expected, with the precise ratio depending on the specific electrophile and reaction conditions. For instance, in the nitration of 3-methoxypyridine, substitution is known to occur at the 2-position when the pyridine nitrogen is protonated. However, with the 2-position blocked in the target molecule, and given the presence of multiple activating groups, substitution at C4 or C5 is more plausible.

A summary of the expected directing effects is presented in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| Benzyloxy | 3 | Activating (Resonance) | Ortho, Para (to C2, C4, C6) |

| Methyl | 6 | Activating (Inductive) | Ortho, Para (to C5, C2) |

| Hydroxymethyl | 2 | Weakly Deactivating | Meta (to C4, C6) |

Table 1: Predicted directing effects of substituents on the pyridine ring of this compound for electrophilic aromatic substitution.

Analysis of Nucleophilic Attack on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored at the 2- and 4-positions, as the negative charge in the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. However, this reactivity is significantly diminished by the presence of electron-donating groups, which increase the electron density of the ring and thus repel incoming nucleophiles.

In this compound, the pyridine nucleus is endowed with two electron-donating groups: benzyloxy and methyl. This electronic enrichment substantially deactivates the ring towards nucleophilic attack. Furthermore, for a typical SNAr reaction to proceed, a good leaving group (such as a halide) is required at the position of attack. The subject molecule lacks such a leaving group on the pyridine ring.

Direct nucleophilic substitution involving the displacement of a hydride ion is possible (as in the Chichibabin reaction), but this typically requires very strong nucleophiles (like amide ions) and harsh reaction conditions. Even under such conditions, the electron-rich nature of the substituted ring in this compound would likely render it unreactive. Therefore, direct nucleophilic attack on the pyridine nucleus of this compound is not a readily accessible transformation.

Exploration of Metal-Catalyzed Coupling Reactions for Further Derivatization

Metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the derivatization of pyridines. These reactions typically involve the coupling of a functionalized pyridine (e.g., a halopyridine or a pyridylboronic acid) with a suitable coupling partner in the presence of a transition metal catalyst, most commonly palladium.

To apply this methodology to this compound, a preliminary functionalization step to introduce a suitable handle for cross-coupling would be necessary. For example, regioselective halogenation of the pyridine ring would provide a substrate for a variety of coupling reactions. Based on the analysis of electrophilic substitution, halogenation would likely occur at the C4 or C5 position. A hypothetical 4-bromo derivative could then undergo, for example, a Suzuki coupling with an arylboronic acid to introduce a new aryl substituent at this position.

The hydroxymethyl group at the C2 position also offers a site for derivatization. For instance, it could be oxidized to an aldehyde, which could then participate in various carbon-carbon bond-forming reactions. Alternatively, the hydroxyl group could be converted into a better leaving group (e.g., a tosylate or triflate), which might then be susceptible to displacement in certain metal-catalyzed processes.

The table below summarizes some potential metal-catalyzed coupling reactions that could be envisaged for a halogenated derivative of this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid) | Pd(0) catalyst, base | C-C |

| Stille Coupling | Organotin reagent | Pd(0) catalyst | C-C |

| Heck Coupling | Alkene | Pd(0) catalyst, base | C-C |

| Sonogashira Coupling | Terminal alkyne | Pd(0) and Cu(I) catalysts, base | C-C |

| Buchwald-Hartwig Amination | Amine | Pd(0) catalyst, base | C-N |

Table 2: Potential metal-catalyzed cross-coupling reactions for the derivatization of a halogenated this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

No experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J), are available for "(3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol."

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Carbon Framework

Specific ¹³C NMR chemical shifts for the carbon framework of "this compound" have not been reported.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

There are no published studies detailing the use of two-dimensional NMR techniques for the structural confirmation or assignment of proton and carbon signals for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

The precise molecular mass of "this compound" as determined by HRMS is not available in the scientific literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No ESI-MS data, which would provide information on the molecular ion and potential fragmentation patterns, could be found for this specific compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and elucidation of molecular structure. An IR spectrum would be expected to reveal characteristic absorption bands corresponding to the O-H stretching of the methanol (B129727) group, C-O stretching vibrations, C-H stretching from the methyl and benzylic groups, and aromatic C=C and C-N stretching vibrations of the pyridine (B92270) and benzene (B151609) rings.

Hypothetical IR Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|

Hypothetical Raman Data Table for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|

X-ray Crystallography for Absolute and Relative Stereochemical Determination in Solid State

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for assessing the purity of pharmaceutical intermediates and active ingredients.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method for this compound would involve optimizing parameters such as the stationary phase (e.g., C18, C8), mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol and water with additives like formic acid or trifluoroacetic acid), flow rate, and detector wavelength. A validated method would be crucial for determining the purity of the compound and for monitoring reaction progress during its synthesis. No specific HPLC methods or chromatograms for this compound were found.

Hypothetical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Detection | Data not available |

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC could potentially be used for purity assessment and to analyze for volatile impurities. The development of a GC method would require the selection of an appropriate column (e.g., a non-polar or medium-polarity capillary column), optimization of the temperature program, and selection of a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Specific GC analytical methods for this compound are not available in the reviewed literature.

Hypothetical GC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Data not available |

| Carrier Gas | Data not available |

| Temperature Program | Data not available |

| Detector | Data not available |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For (3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol, these methods provide a molecular-level understanding of its properties, guiding further experimental studies.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netscispace.com

Conformational analysis is crucial for flexible molecules like this one, due to the rotational freedom around the C-O bond of the benzyloxy group and the C-C bond of the methanol (B129727) substituent. By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped. This allows for the identification of the global minimum energy conformation, which is the most stable and thus most populated arrangement of the molecule, as well as other low-energy local minima. The differences in energy between these conformers provide insight into the molecule's flexibility and the barriers to internal rotation.

Table 1: Predicted Geometrical Parameters for the Global Minimum Energy Conformation of this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C(methanol) | 1.52 Å |

| C3-O(benzyloxy) | 1.37 Å | |

| O-C(benzyl) | 1.43 Å | |

| C(methanol)-O | 1.44 Å | |

| Bond Angle | N1-C2-C3 | 120.5° |

| C2-C3-O(benzyloxy) | 118.9° | |

| Dihedral Angle | C3-C2-C(methanol)-O | 65.2° |

| C2-C3-O-C(benzyl) | -175.4° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule with this structure.

Frontier Molecular Orbital (FMO) Theory and Reactivity Site Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule indicates the most probable sites for nucleophilic and electrophilic attack, respectively. The pyridine (B92270) nitrogen and the oxygen atoms are expected to have significant contributions to the HOMO, suggesting these are likely sites for electrophilic attack. The aromatic rings are likely to be the primary locations for the LUMO, indicating their susceptibility to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.98 |

| HOMO-LUMO Gap (ΔE) | 5.27 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule with this structure.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. researchgate.net The MESP map is generated by calculating the electrostatic potential at each point on the electron density surface of the molecule. researchgate.net

Different colors on the MESP surface represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For this compound, the MESP surface would likely show negative potential around the pyridine nitrogen atom and the oxygen atoms of the benzyloxy and methanol groups, identifying them as the primary sites for interaction with electrophiles or for hydrogen bonding. Positive potential would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen of the methanol group.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space of this compound and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov

These simulations can reveal the flexibility of the molecule by tracking the fluctuations in bond lengths, bond angles, and dihedral angles over time. For a molecule with multiple rotatable bonds, MD simulations can identify the most frequently adopted conformations and the transitions between them. Furthermore, MD simulations are particularly useful for studying intermolecular interactions. By placing the molecule in a simulated environment (e.g., a box of water molecules), the formation and dynamics of hydrogen bonds and other non-covalent interactions can be observed. This is crucial for understanding the molecule's solubility and how it might interact with a biological target. pandawainstitute.com

In Silico Prediction and Validation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. stenutz.eumdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the corresponding ¹H and ¹³C NMR chemical shifts can be estimated. nih.gov A strong correlation between the predicted and experimentally measured NMR spectra would provide confidence in the accuracy of the computed molecular structure. nih.gov

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 158.5 | 158.2 |

| C3 | 115.3 | 115.1 |

| C4 | 148.9 | 148.7 |

| C5 | 118.2 | 118.0 |

| C6 | 155.1 | 154.9 |

| C(methyl) | 23.8 | 23.6 |

| C(methanol) | 60.7 | 60.5 |

| C(benzyl) | 70.4 | 70.2 |

Note: The data in this table is illustrative and represents the typical level of agreement that can be achieved between predicted and experimental values.

Topological Analysis of Chemical Bonding (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), Reduced Density Gradient (RDG))

Topological analysis methods provide a deeper understanding of the nature of chemical bonds and non-covalent interactions within a molecule. The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density to partition the molecule into atomic basins and to characterize the bonds between them. researchgate.net By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, QTAIM can distinguish between covalent bonds and weaker interactions like hydrogen bonds. ijnc.ir

The Electron Localization Function (ELF) and the Reduced Density Gradient (RDG) are other methods used to visualize and analyze chemical bonding. ELF provides a measure of the likelihood of finding an electron pair in a given region of space, which helps to identify covalent bonds and lone pairs. The RDG method is particularly useful for identifying and visualizing non-covalent interactions, such as van der Waals forces and hydrogen bonds, by plotting the reduced density gradient against the electron density. For this compound, these analyses could be used to precisely characterize the covalent bonds within the pyridine and benzene (B151609) rings, as well as any intramolecular hydrogen bonds that might exist between the methanol group and the adjacent benzyloxy group or pyridine nitrogen.

Applications and Role As a Synthetic Intermediate in Academic Research

Building Block for the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the pyridine (B92270) core, combined with the functional handles of the hydroxyl and benzyloxy groups, positions (3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol as a valuable precursor in the assembly of complex heterocyclic frameworks.

Precursor to Novel Pyridine-Fused Ring Systems

The strategic placement of reactive sites on the pyridine ring of this compound allows for its potential use in annulation reactions to form fused bicyclic and polycyclic heterocyclic systems. The hydroxyl group can be readily converted into a good leaving group or oxidized to an aldehyde, which can then participate in intramolecular cyclization reactions with a suitably functionalized partner introduced elsewhere on the molecule. The methyl group can also be functionalized to facilitate ring-closing reactions. These synthetic pathways could lead to the formation of novel pyridopyrans, pyridofurans, or other fused systems with potential applications in materials science and medicinal chemistry.

Scaffold for the Construction of Multi-functional Organic Molecules

Beyond fused systems, this compound can serve as a central scaffold upon which multiple functionalities can be elaborated. The hydroxyl group provides a point for esterification, etherification, or conversion to an amine, allowing for the attachment of various side chains. The benzyloxy group can be deprotected to reveal a phenol, which opens up another avenue for modification. This step-wise functionalization enables the construction of multi-functional molecules with tailored electronic and steric properties, which could be investigated for their biological activity or material properties.

Utility in Ligand Design and Coordination Chemistry Research

The nitrogen atom of the pyridine ring in this compound is a key feature for its application in coordination chemistry. Pyridine-based ligands are ubiquitous in the field due to their ability to form stable complexes with a wide variety of metal ions.

The compound can be modified to create bidentate or polydentate ligands. For instance, the hydroxyl group can be used to introduce another coordinating group, such as a phosphine, an amine, or a thiol, through a flexible or rigid linker. The resulting chelating ligands can be used to synthesize metal complexes with specific geometries and electronic properties, which are of interest for catalysis, sensing, and molecular magnetism. The steric bulk provided by the benzyloxy and methyl groups can also be exploited to influence the coordination environment around the metal center, thereby tuning the reactivity and selectivity of the resulting catalyst.

Development of Chemical Probes for Mechanistic Studies in Chemical Biology

Chemical probes are essential tools for elucidating biological pathways and mechanisms of drug action. The structure of this compound offers a starting point for the development of such probes.

Exploration of Stereoselective Synthesis Utilizing the Compound's Structural Features

While this compound is itself achiral, its derivatives can be employed in stereoselective synthesis. The introduction of a stereocenter, for example, by enzymatic resolution of a racemic mixture or by asymmetric synthesis, would transform it into a chiral building block.

Such chiral pyridine intermediates are valuable in the synthesis of enantiomerically pure natural products and pharmaceuticals. The pre-existing stereocenter can direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled stereoselection. Furthermore, the pyridine nitrogen can act as a coordinating site for a chiral catalyst, enabling catalyst-controlled stereoselective transformations on a tethered substrate. The development of synthetic routes that leverage the structural features of this compound for stereocontrol would be a valuable contribution to the field of asymmetric synthesis.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The synthesis of pyridine (B92270) derivatives is a cornerstone of the pharmaceutical, agrochemical, and materials industries. nih.gov Historically, these syntheses have often involved harsh conditions, toxic reagents, and multi-step procedures with significant waste generation. The future for synthesizing (3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol lies in the adoption of green chemistry principles.

Key research avenues include:

One-Pot, Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, minimizing solvent waste and purification steps. nih.gov Future work could focus on developing an MCR for this compound, potentially starting from simpler, commercially available precursors.

Eco-Friendly Solvents and Catalysts: Research is moving towards replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions. nih.gov The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or surface-modified materials, offers advantages like easy separation and reusability, contributing to a more sustainable process. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: Continuous flow reactors and microwave-assisted synthesis can significantly accelerate reaction times, improve yields, and enhance safety compared to traditional batch processing. beilstein-journals.org Applying these technologies could enable a more efficient and scalable production of this compound. A patent for preparing pyridinemethanol compounds highlights the industrial relevance of optimizing these synthetic processes.

A comparative table of potential green synthesis strategies is presented below.

| Strategy | Key Advantages | Potential Application for this compound |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. nih.gov | A one-pot reaction combining a substituted acetophenone, a benzaldehyde (B42025) derivative, and an ammonia (B1221849) source. nih.gov |

| Heterogeneous Catalysis | Catalyst reusability, ease of product separation, stability. nih.gov | Using a robust catalyst like a zirconium-based MOF (e.g., UiO-66) to facilitate the cyclization reaction. nih.gov |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. beilstein-journals.org | Acceleration of key steps, such as the Bohlmann–Rahtz pyridine synthesis, under controlled microwave irradiation. beilstein-journals.org |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. beilstein-journals.org | Continuous production with improved heat and mass transfer, avoiding the isolation of potentially unstable intermediates. beilstein-journals.org |

Discovery of Novel Reactivity Pathways and Catalytic Transformations

The functional groups of this compound provide multiple sites for novel chemical transformations. The pyridine nitrogen can act as a ligand for metal catalysts, while the hydroxyl group can be a handle for further functionalization or a directing group in C-H activation.

Emerging research could focus on:

C-H Activation: Ligand-accelerated, palladium-catalyzed C-H activation is a powerful tool for creating complex molecules. Pyridone ligands, tautomers of hydroxypyridines, have been shown to be highly effective in promoting these reactions. acs.org The this compound scaffold could be explored as a precursor to new ligands or as a substrate in directed C-H functionalization reactions.

Catalytic Hydride Transfer: Quantum chemical studies have proposed that pyridine can be converted into 1,2-dihydropyridine, a recyclable organo-hydride capable of reducing CO2 to methanol (B129727). acs.org This biomimetic approach, mimicking the NADPH/NADP+ redox couple, opens the possibility of using derivatives like this compound in novel catalytic cycles for green energy applications.

In Situ Ligand Synthesis: The reactivity of nitrile groups on pyridine rings can be harnessed for in situ ligand synthesis. For example, in the presence of copper(II) salts and an alcohol, a pyridinecarbonitrile can be transformed into an ethyl picolinimidate ligand within the reaction vessel, leading to the formation of novel coordination complexes. mdpi.com This suggests that introducing a nitrile group onto the this compound framework could unlock new reactivity pathways.

Integration with Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry is an indispensable tool for accelerating chemical research. Techniques like Density Functional Theory (DFT) and molecular dynamics simulations can predict molecular properties, elucidate reaction mechanisms, and guide the rational design of new molecules.

For this compound, computational modeling could be applied to:

Predict Reactivity and Design Catalysts: DFT calculations can determine the energies of frontier molecular orbitals (HOMO and LUMO), providing insights into nucleophilic and electrophilic reactivity. nih.gov This can guide the design of experiments for C-H activation or other catalytic transformations. For instance, computational analysis has been used to understand how pyridone ligands lower the activation barrier for C-H cleavage in palladium catalysis. acs.org

Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models are used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By designing and computationally screening virtual libraries of derivatives of this compound, researchers can prioritize the synthesis of compounds with the highest predicted efficacy for a specific biological target, such as Lysine Specific Demethylase 1 (LSD1). researchgate.net

Simulate Intermolecular Interactions: Computational modeling can predict how molecules will interact with each other or with surfaces. This is crucial for understanding adsorption phenomena, such as the competitive adsorption of methanol and pyridine on zeolite catalysts, which has been studied using solid-state NMR and supported by computational analysis. acs.org These methods could predict the binding modes of this compound in catalytic or material science contexts.

| Computational Method | Application Area | Predicted Outcome for this compound |

| Density Functional Theory (DFT) | Reaction Mechanism & Reactivity | Calculation of transition state energies to predict the feasibility of novel catalytic cycles. acs.org |

| 3D-QSAR Modeling | Drug Design & Discovery | Identification of key structural features for enhanced biological activity, guiding rational design of derivatives. researchgate.net |

| Molecular Dynamics (MD) | Material Science & Catalysis | Simulation of binding modes and interactions within supramolecular assemblies or on catalyst surfaces. researchgate.net |

Application in Automated Synthesis and High-Throughput Screening Libraries for Chemical Diversity

The demand for novel chemical entities in drug discovery and materials science has driven the development of automated synthesis platforms. These systems can rapidly generate large libraries of related compounds for high-throughput screening.

The this compound core is an excellent candidate for inclusion in such libraries due to its versatile functional handles. Future directions include:

Scaffold Development for Library Synthesis: Developing robust synthetic routes, such as the diboration-electrocyclization sequence, allows for the creation of pyridine-based building blocks amenable to automated synthesis. nih.govwhiterose.ac.uk This enables the rapid generation of diverse compound arrays. nih.govwhiterose.ac.uk

Stopped-Flow Synthesis: This technique combines the advantages of batch and flow chemistry, allowing for automated, small-scale reactions with flexible reaction times. nih.gov It is highly suited for creating combinatorial libraries and can be integrated with machine learning algorithms to direct experimentation and optimize reaction conditions efficiently. nih.gov this compound could serve as a key building block in such an automated workflow.

Exploration of Supramolecular Assembly and Material Science Applications

The pyridine moiety is a classic N-donor ligand in coordination chemistry, capable of self-assembling with metal ions to form a vast array of discrete supramolecular architectures, including squares, cages, and rectangles. oup.comrsc.org The unique substitution pattern of this compound offers steric and electronic properties that could be harnessed to create novel materials.

Promising research avenues are:

Coordination-Driven Self-Assembly: The pyridine nitrogen of this compound can coordinate to transition metals like palladium(II) or platinum(II). oup.com The benzyloxy and methyl groups would influence the geometry and stability of the resulting metallacycles or cages, potentially leading to new host-guest systems or molecular sensors.

Hybrid Organic-Inorganic Materials: Pyridyl-alcohols can be grafted into the interlayer spaces of clay minerals like kaolinite, forming covalent Al-O-C bonds. researchgate.net This creates thermally stable hybrid materials with modified surface properties. Grafting this compound onto such mineral surfaces could yield new materials for applications in catalysis, adsorption, or as reinforcing fillers. researchgate.net

Metal-Organic Frameworks (MOFs): While typically built from carboxylate linkers, the inclusion of functional groups like pyridines within MOF linkers can introduce new catalytic sites or modify pore environments. The this compound structure could be incorporated into a linker molecule to build novel MOFs with tailored properties.

Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is critical for optimizing existing chemical processes and discovering new ones. In situ spectroscopic techniques, which monitor reactions as they happen, provide invaluable mechanistic insights by identifying transient intermediates and active species under realistic conditions. youtube.com

For reactions involving this compound, future research would benefit from:

In Situ Infrared and Raman Spectroscopy: Techniques like surface-enhanced infrared absorption spectroscopy (SEIRAS) and surface-enhanced Raman spectroscopy (SERS) are powerful for studying reactions at electrode surfaces. acs.orgacs.org These methods have been used to investigate the role of pyridine in the electrochemical reduction of CO2, identifying adsorbed intermediates and clarifying the reaction pathway. acs.orgresearchgate.net Similar studies could elucidate the role of this compound in related electrocatalytic systems.

Solid-State NMR Spectroscopy: This technique is exceptionally useful for probing the structure and dynamics of molecules in solid materials. It has been employed to study the competitive adsorption and evolution of methanol and pyridine within the micropores of zeolite catalysts, revealing how pyridine "locks" methanol within certain channels. acs.org This approach could be used to understand how this compound interacts with heterogeneous catalysts or solid supports.

These advanced analytical methods will be crucial in moving from proposed mechanisms to confirmed pathways, enabling the rational design of more efficient and selective chemical transformations. youtube.com

Q & A

Q. What are the optimal synthetic routes for (3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves benzyl protection of a hydroxyl group on a pyridine precursor. For example, benzyl chloride in the presence of a base like K₂CO₃ in ethanol can introduce the benzyloxy group (similar to methods in ). Subsequent reduction of a carbonyl or ester group (e.g., using LiAlH₄) yields the methanol moiety (). Key parameters include:

- Temperature control : Reactions often proceed at room temperature or mild heating (60–80°C).

- Solvent selection : Polar aprotic solvents (e.g., DMSO) or ethanol are preferred for solubility ().

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is effective ().

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and benzyloxy/methanol group integration (e.g., δ ~4.6 ppm for -CH₂OH) ().

- X-ray crystallography : SHELX software () can resolve crystal structures, critical for verifying stereochemistry and intermolecular interactions.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns ().

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Methodological Answer :

- Storage conditions : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the benzyloxy group ().

- Stability tests : Monitor via HPLC () or TLC over 48-hour intervals under varying pH and temperature conditions.

Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- In vitro assays : Use enzyme inhibition assays (e.g., kinases) or cell viability tests (MTT assay) with IC₅₀ calculations ().

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

- Modification strategies :

- Screening workflow : Parallel synthesis of derivatives followed by high-throughput screening (HTS) against disease-relevant targets ().

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Common issues : Polymorphism or solvent inclusion (common in polar derivatives).

- Solutions :

- Use slow evaporation with mixed solvents (e.g., ethanol/dichloromethane) ().

- Employ SHELXL refinement for handling twinning or disorder in crystal structures ().

Q. How should researchers resolve contradictions in biological assay data for this compound?

- Methodological Answer :

- Reproducibility checks : Validate assays across multiple cell lines or enzymatic isoforms ().

- Data triangulation : Cross-reference with computational docking (e.g., AutoDock) and pharmacokinetic studies (e.g., LogP, plasma stability) ().

Q. What advanced chromatographic methods are recommended for purity analysis and metabolite identification?

- Methodological Answer :

- UHPLC-MS/MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) for high-resolution separation ().

- Chiral HPLC : Resolve enantiomers if asymmetric synthesis is employed (requires derivatization with chiral auxiliaries).

Data Contradiction Analysis

Q. How can discrepancies in reported biological activities of structurally similar compounds guide research on this molecule?

- Methodological Answer :

- Case study : highlights that replacing a hydroxyl group with a carbonyl (as in 4-(Benzylamino)-6-methylpyrimidin-2(1H)-one) reduces bioactivity due to hydrogen-bonding loss.

- Implications : Prioritize substituents that enhance hydrogen-bond donor capacity (e.g., -OH, -NH₂) in lead optimization ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.